LogP vs. Des-Methyl Analog
The computed octanol-water partition coefficient (LogP) of 5-((Methylamino)methyl)pyrimidin-2-amine is -0.54, compared to -0.97 for the des-methyl primary amine analog 5-(aminomethyl)pyrimidin-2-amine [1][2]. This represents a ΔLogP of +0.43 units, reflecting the lipophilicity-enhancing contribution of N-methylation on the aminomethyl side chain. In medicinal chemistry, a ΔLogP of this magnitude is considered a meaningful shift that can influence compound disposition, with each log unit roughly corresponding to a 10-fold change in partition behavior [3]. The intermediate LogP of the target compound (-0.54) also differentiates it from the more lipophilic N-methyl-5-((methylamino)methyl)pyrimidin-2-amine (LogP = +0.24) and the N,N-dimethyl analog (LogP = +0.26) , positioning it as a moderately polar scaffold suitable for fragment-based and HTS library design where balanced aqueous solubility and passive permeability are desired.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.54 (JChem computed) |
| Comparator Or Baseline | 5-(Aminomethyl)pyrimidin-2-amine: LogP = -0.97; 2-Aminopyrimidine: LogP = -0.89; N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine: LogP = +0.24; N,N-Dimethyl-5-((methylamino)methyl)pyrimidin-2-amine: LogP = +0.26 |
| Quantified Difference | ΔLogP = +0.43 vs des-methyl analog; ΔLogP = +0.35 vs 2-aminopyrimidine; ΔLogP = -0.78 vs N-methyl analog |
| Conditions | Computed values (JChem algorithm) sourced from ChemBase and Leyan vendor databases; values represent the neutral species partition coefficient |
Why This Matters
Procurement of the correct analog is critical because a 0.4–0.8 log unit shift in LogP can alter predicted membrane permeability by several-fold, directly impacting hit confirmation rates in cell-based phenotypic screens and SAR interpretation during lead optimization.
- [1] ChemBase. 5-[(Methylamino)methyl]pyrimidin-2-amine. CBID: 308957. Computed LogP: -0.542. View Source
- [2] ChemBase. 5-(Aminomethyl)pyrimidin-2-amine. CBID: 803600. Computed LogP: -0.975. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. View Source
